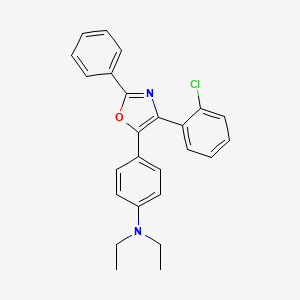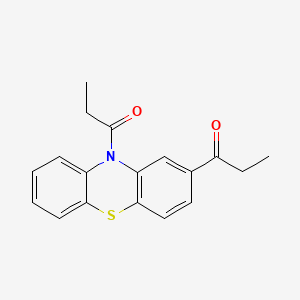
Metioxate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is widely used to treat various types of cancer, autoimmune diseases, and ectopic pregnancies . The compound was first synthesized in 1947 and has since become a cornerstone in the treatment of diseases such as breast cancer, leukemia, lung cancer, lymphoma, gestational trophoblastic disease, osteosarcoma, psoriasis, rheumatoid arthritis, and Crohn’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Metioxate is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with diethyl N-(4-aminobenzoyl)-L-glutamate under acidic conditions. The intermediate product is then reacted with 2,4-diamino-6-(bromomethyl)pteridine to form the final compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Metioxate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 7-hydroxymethotrexate.
Reduction: Reduction reactions can convert this compound to its dihydro form.
Substitution: this compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 7-hydroxymethotrexate.
Reduction: Dihydro-methotrexate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Metioxate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying folate metabolism and enzyme inhibition.
Biology: Investigated for its effects on cell division and DNA synthesis.
Medicine: Widely used in chemotherapy for various cancers and in the treatment of autoimmune diseases.
Industry: Utilized in the development of drug delivery systems and nanotechnology
Mécanisme D'action
Metioxate exerts its effects by inhibiting several enzymes responsible for nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, aminoimidazole carboxamide ribonucleotide transformylase, and amido phosphoribosyltransferase . This inhibition prevents the synthesis of purines and pyrimidines, leading to the suppression of DNA synthesis and cell division . Additionally, this compound promotes the release of adenosine, which has anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Raltitrexed: Another folate antagonist used in cancer treatment.
Pralatrexate: A chemotherapy agent similar to metioxate but with a different mechanism of action.
Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Uniqueness: this compound is unique due to its broad range of applications in both cancer treatment and autoimmune disease management. Its ability to inhibit multiple enzymes involved in nucleotide synthesis makes it a versatile and powerful therapeutic agent .
Propriétés
Numéro CAS |
42110-58-7 |
|---|---|
Formule moléculaire |
C22H27N3O4S |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
2-(4-methylpiperidin-1-yl)ethyl 6-ethyl-3-methyl-2,9-dioxo-[1,3]thiazolo[5,4-f]quinoline-8-carboxylate |
InChI |
InChI=1S/C22H27N3O4S/c1-4-25-13-15(21(27)29-12-11-24-9-7-14(2)8-10-24)19(26)18-16(25)5-6-17-20(18)30-22(28)23(17)3/h5-6,13-14H,4,7-12H2,1-3H3 |
Clé InChI |
IXQKKLAOJKWQCM-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)OCCN4CCC(CC4)C |
SMILES canonique |
CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)OCCN4CCC(CC4)C |
Key on ui other cas no. |
42110-58-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[1-(Phenylmethyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B1622817.png)







